molecular formula C9H11BrO B1340641 1-(Bromomethyl)-4-ethoxybenzene CAS No. 2606-57-7

1-(Bromomethyl)-4-ethoxybenzene

Cat. No.: B1340641
CAS No.: 2606-57-7
M. Wt: 215.09 g/mol
InChI Key: QAYLIWBLUTYRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethoxy group (-OCH2CH3) are substituted at the para positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups. The ethoxy group on the benzene ring can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

1-(Bromomethyl)-4-ethoxybenzene is unique due to the presence of both the bromomethyl and ethoxy groups, which confer distinct reactivity and solubility properties. The ethoxy group increases the compound’s solubility in organic solvents, while the bromomethyl group provides a reactive site for various synthetic transformations .

Properties

IUPAC Name

1-(bromomethyl)-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLIWBLUTYRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563911
Record name 1-(Bromomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2606-57-7
Record name 1-(Bromomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.